molecular formula C5H6N2O B1296801 1-Methyl-1H-imidazole-5-carbaldehyde CAS No. 39021-62-0

1-Methyl-1H-imidazole-5-carbaldehyde

Cat. No. B1296801
CAS RN: 39021-62-0
M. Wt: 110.11 g/mol
InChI Key: BNYKZFOZWZMEJD-UHFFFAOYSA-N
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Description

“1-Methyl-1H-imidazole-5-carbaldehyde” is a heterocyclic compound . It is also known by other names such as “1-Methyl-1H-imidazole-5-carboxaldehyde”, “3-methylimidazole-4-carbaldehyde”, and "3-Methyl-3H-imidazole-4-carbaldehyde" .


Synthesis Analysis

The synthesis of “1-Methyl-1H-imidazole-5-carbaldehyde” involves a two-step procedure. The first step involves the nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions . The second step involves the hydrolysis of esters . Raw materials used in the synthesis include 2,5-Dihydroxy-1,4-dioxane-2,5-dimethanol, Chloroform, Manganese sulfate monohydrate, Sodium nitrite, Methylamine hydrochloride, Nitric acid, Potassium permanganate, Acetic acid, Potassium thiocyanate, and Isopropyl alcohol .


Molecular Structure Analysis

The molecular formula of “1-Methyl-1H-imidazole-5-carbaldehyde” is C5H6N2O . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“1-Methyl-1H-imidazole-5-carbaldehyde” affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .


Physical And Chemical Properties Analysis

The molecular weight of “1-Methyl-1H-imidazole-5-carbaldehyde” is 110.11 g/mol . Other physical and chemical properties like melting point, boiling point, density, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization in Medical Chemistry

1-Methyl-1H-imidazole-5-carbaldehyde and its derivatives play a crucial role as building blocks in medical chemistry. These compounds, especially when modified at the N-1 atom of the imidazole ring, lead to the creation of various biologically active molecules. A study has shown that starting from 4-methyl-1H-imidazole-5-carbaldehyde, different alkyl groups can be derived, leading to the synthesis of new compounds with potential biological activities (Orhan et al., 2019).

Copper-Catalyzed Oxidative Coupling

The copper-catalyzed oxidative coupling of α,β-unsaturated aldehydes with amidines to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes highlights a functional group-compatible synthesis method. This process features aldehyde preservation, uses inexpensive catalysts, and demonstrates high atom economy under mild conditions (Li et al., 2015).

Photoluminescence Properties in Zinc(II) Complexes

In a study, 1-methyl-1H-imidazole-5-carbaldehyde was used to react with ZnX2 (X = Cl and Br) under specific conditions to form Zn(II) mononuclear complexes. These complexes exhibited distinct photoluminescence properties under UV light, which could be due to the ion radius of coordination halogen (Li et al., 2019).

Structural Analysis in Silver-Imidazolecarbaldehyde Oxime Complexes

The structure of silver imidazolecarbaldehyde oxime complexes was analyzed, revealing insights into the intra- and intermolecular interactions. These studies are critical for understanding the coordination modes and nuclearity of the complexes, which has implications for the synthesis and application of such compounds in various fields (Ofori et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . The hazard classifications include Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 .

properties

IUPAC Name

3-methylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-7-4-6-2-5(7)3-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYKZFOZWZMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341519
Record name 1-Methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-imidazole-5-carbaldehyde

CAS RN

39021-62-0
Record name 1-Methyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-imidazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Kantevari, D Addla, PK Bagul, B Sridhar… - Bioorganic & medicinal …, 2011 - Elsevier
… After 0.5 h, the solution of 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde (0.3 g, 1.5 mmol) in MeOH was added. After completion (3.5 h, monitored by TLC), reaction mixture …
Number of citations: 52 www.sciencedirect.com
A Jamalian, R Miri, O Firuzi, M Amini… - Journal of the Iranian …, 2011 - Springer
… 1-Methyl-2-(methylthio)-1H-imidazole5-carbadehyde (e), 1-methyl-1H-imidazole-5-carbaldehyde (d), 1-benzyl-1H-imidazole-5-carbaldehyde (f) [15], 4,5dichloro-1H-imidazole-2-…
Number of citations: 39 link.springer.com
A Jallapally, D Addla, P Bagul, B Sridhar… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a solution of 2-butyl-4-chloro-1-methyl-1H-imidazole-5-carbaldehyde 1b (3.0 g, 14.9 mmol) in acetone (20 mL) was added KMnO 4 (4.84 g, 30.68 mmol) in water (40 mL), and the …
Number of citations: 12 www.sciencedirect.com
N Green, Y Hu, K Janz, HQ Li, N Kaila… - Journal of medicinal …, 2007 - ACS Publications
Tumor progression loci-2 (Tpl2) (Cot/MAP3K8) is a serine/threonine kinase in the MAP3K family directly upstream of MEK. Recent studies using Tpl2 knockout mice have indicated an …
Number of citations: 73 pubs.acs.org
V Ovcharenko, E Fursova, G Romanenko… - Inorganic …, 2006 - ACS Publications
… This gave a colorless oil (0.86 g) that was a mixture of 1-methyl-1H-imidazole-5-carbaldehyde and 1-methyl-1H-imidazole-4-carbaldehyde. MeOH (15 mL) and 2,3-dihydroxyamino-2,3-…
Number of citations: 105 pubs.acs.org
CM Bandaru, N Poojith, SS Jadav… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… The intermediate 5 was synthesized by the cyclization of 4-bromo-1-methyl-1H-imidazole-5-carbaldehyde (3) with 5-bromopyrimidin-2-amine (4) and NaN 3 in the presence of Cu 2 O …
Number of citations: 7 www.tandfonline.com
V Bavetsias, S Crumpler, C Sun, S Avery… - Journal of medicinal …, 2012 - ACS Publications
… of 5-bromo-4-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3-nitropyridin-2-amine (32) (0.1 g, 0.25 mmol) and EtOH (15 mL) was added 1-methyl-1H-imidazole-5-carbaldehyde (30 …
Number of citations: 80 pubs.acs.org
J Krauss, C Gratzl, V Sturm, C Müller… - Scientia …, 2013 - mdpi.com
… 550 mg (5.0 mmol) of 1-methyl-1H-imidazole-5-carbaldehyde (1) were dissolved in 20 mL dry THF and 7.5 mmol of the Grignard reagent (solution in 50 mL anhydrous THF, freshly …
Number of citations: 8 www.mdpi.com
Y Huang, C Jin, J Yu, L Wang, W Lu - Bioorganic Chemistry, 2020 - Elsevier
Tumor hypoxia has been widely explored over the years as a diagnostic and therapeutic marker. Herein, we designed, optimized and synthesized a new multifunctional bioreductive …
Number of citations: 5 www.sciencedirect.com
N Karimi, RV Roudsari, Z Hajimahdi… - Medicinal …, 2022 - ingentaconnect.com
Background: Integrase enzyme is a validated drug target to discover novel structures as anti-HIV-1 agents. Objective: This study aimed at developing a novel series of thioimidazolyl …
Number of citations: 1 www.ingentaconnect.com

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